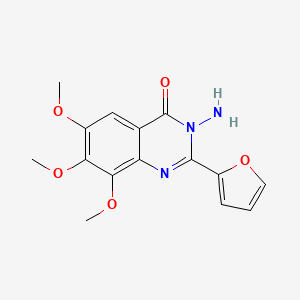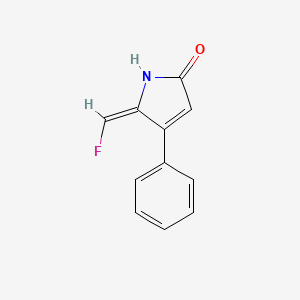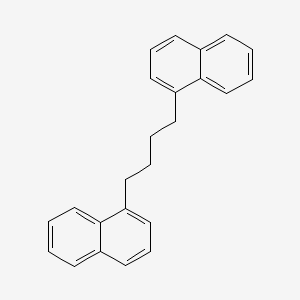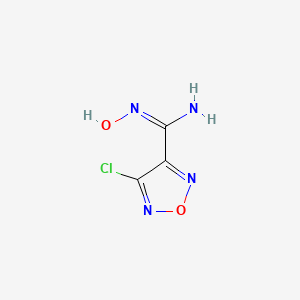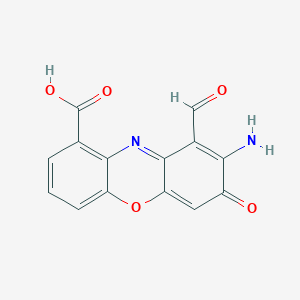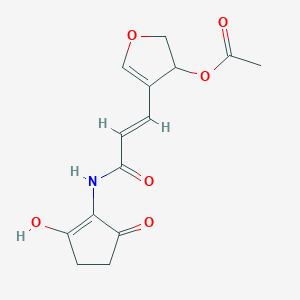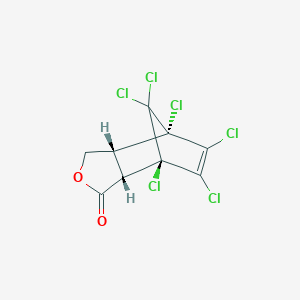
4-Phenanthrol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenanthrol-d9, also known as 1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol, is a deuterated derivative of 4-Phenanthrol. In this compound, nine hydrogen atoms are replaced by deuterium (D), a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in studies involving isotopic labeling and tracing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Phenanthrol-d9 typically involves the use of deuterated reagents to replace the hydrogen atoms in the synthetic route of 4-Phenanthrol. One common method is to react 4-Phenanthrol with deuterated acetone or other deuterated reagents. This reaction is carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to achieve high yields and purity of the final product. The compound is then purified and crystallized to obtain a solid form with white or yellowish crystals .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenanthrol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene.
Substitution: Halogenated phenanthrenes.
Applications De Recherche Scientifique
4-Phenanthrol-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in enzyme catalysis studies to understand the role of hydrogen atoms in biochemical reactions.
Medicine: Utilized in drug metabolism studies to track the distribution and transformation of drugs in the body.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Phenanthrol-d9 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling feature that allows researchers to track its transformation and distribution during reactions. This is particularly useful in studying enzyme catalysis and drug metabolism, where the compound acts as a tracer to reveal detailed reaction mechanisms .
Comparaison Avec Des Composés Similaires
4-Phenanthrol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Phenanthrol: The non-deuterated version of this compound.
9-Phenanthrol: Another phenanthrene derivative used as a transient receptor potential melastatin 4 (TRPM4) channel inhibitor.
3-Phenanthrol-d9: A deuterated derivative of 3-Phenanthrol, used in similar research applications
The uniqueness of this compound lies in its isotopic labeling, which provides enhanced stability and traceability in various scientific studies.
Propriétés
Formule moléculaire |
C14H10O |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
SIMYIUXARJLHEA-LOIXRAQWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
